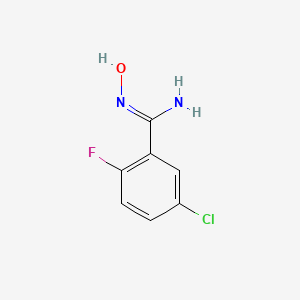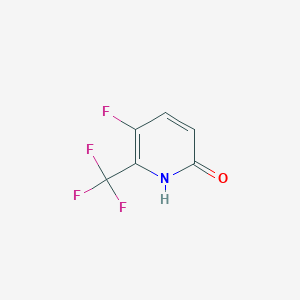![molecular formula C10H16ClNOS B1447670 4-[(Furan-2-ylmethyl)sulfanyl]piperidine hydrochloride CAS No. 1864062-86-1](/img/structure/B1447670.png)
4-[(Furan-2-ylmethyl)sulfanyl]piperidine hydrochloride
Overview
Description
“4-[(Furan-2-ylmethyl)sulfanyl]piperidine hydrochloride” is a chemical compound with the molecular formula C11H16ClNO2S1. It is a piperidine derivative that contains a furan ring and a thiol group1. This compound has attracted a lot of attention from researchers due to its potential biological and pharmacological activities1.
Synthesis Analysis
Unfortunately, the specific synthesis process for “4-[(Furan-2-ylmethyl)sulfanyl]piperidine hydrochloride” is not readily available in the search results. However, it is likely that this compound is synthesized in a laboratory setting using specialized techniques and equipment.Molecular Structure Analysis
The molecular structure of “4-[(Furan-2-ylmethyl)sulfanyl]piperidine hydrochloride” consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, attached to a furan ring and a thiol group1. The furan ring is a five-membered ring with four carbon atoms and one oxygen atom. The thiol group consists of a sulfur atom bonded to a hydrogen atom1.
Chemical Reactions Analysis
The specific chemical reactions involving “4-[(Furan-2-ylmethyl)sulfanyl]piperidine hydrochloride” are not detailed in the search results. However, given its structure, it’s likely that this compound can participate in a variety of chemical reactions, particularly those involving the thiol group or the furan ring.Physical And Chemical Properties Analysis
The physical and chemical properties of “4-[(Furan-2-ylmethyl)sulfanyl]piperidine hydrochloride” are not fully detailed in the search results. However, its molecular formula is C11H16ClNO2S1, and its molecular weight is 197.3 g/mol2.Scientific Research Applications
Role of Sulfonamides and Related Structures in Medicinal Chemistry
Sulfonamides, including structures similar to the query compound, have been widely investigated for their therapeutic potential. The primary sulfonamide moiety is integral to many clinically used drugs, including diuretics, carbonic anhydrase inhibitors, antiepileptics, antipsychotics, and COX2 inhibitors (Carta, Scozzafava, & Supuran, 2012). Research continues to explore novel sulfonamides for selective applications in treating glaucoma, cancer, and other diseases, suggesting a potential area of interest for derivatives of the specified compound.
Importance of Furan Derivatives in Drug Design
Furan and its derivatives play a significant role in drug design, often serving as bioactive structural units. The incorporation of furan-2-yl groups, similar to those in the query compound, is explored in the context of purine and pyrimidine nucleobases, nucleosides, and their analogues for antiviral, antitumor, and antimycobacterial activities (Ostrowski, 2022). This suggests potential research avenues in exploring the query compound's structural analogues for medicinal applications.
Xylan Derivatives and Biopolymer Research
Research into xylan derivatives, including those incorporating furan-based structures, highlights the potential of such compounds in developing new biopolymers with specific functional properties. These derivatives have applications ranging from drug delivery to antimicrobial agents (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014). The structural motif related to the query compound could be relevant in designing novel materials with biomedical applications.
Applications in CNS Drug Development
Functional chemical groups, including piperidine derivatives, are key in developing drugs acting on the central nervous system (CNS). Research identifies various heterocycles, including piperidine, as foundational structures in CNS drugs, suggesting the potential of the specified compound in related pharmacological research (Saganuwan, 2017).
Safety And Hazards
The specific safety and hazard information for “4-[(Furan-2-ylmethyl)sulfanyl]piperidine hydrochloride” is not available in the search results. As with all chemical compounds, it should be handled with appropriate safety measures.
Future Directions
The future directions for research on “4-[(Furan-2-ylmethyl)sulfanyl]piperidine hydrochloride” are not specified in the search results. However, given its potential biological and pharmacological activities1, it is likely that further research will explore these properties in more detail.
Please note that this information is based on the available search results and may not be fully comprehensive or up-to-date. For more detailed information, please refer to the original sources or consult with a professional in the field.
properties
IUPAC Name |
4-(furan-2-ylmethylsulfanyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NOS.ClH/c1-2-9(12-7-1)8-13-10-3-5-11-6-4-10;/h1-2,7,10-11H,3-6,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRYMYVNWHUDUBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1SCC2=CC=CO2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(Furan-2-ylmethyl)sulfanyl]piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-ylmethyl}(methyl)amine](/img/structure/B1447588.png)
![tert-butyl 3',4'-dihydro-2'H-spiro[pyrrolidine-3,1'-pyrrolo[1,2-a]pyrazine]-1-carboxylate](/img/structure/B1447590.png)
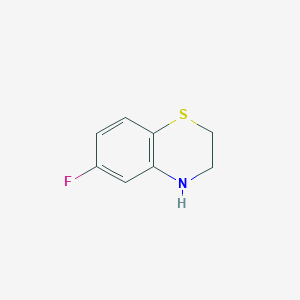
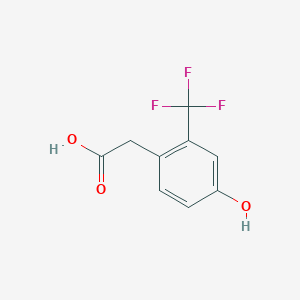
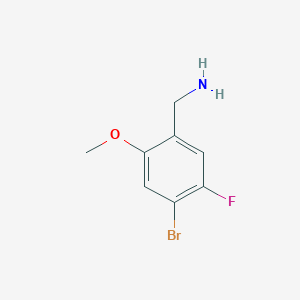
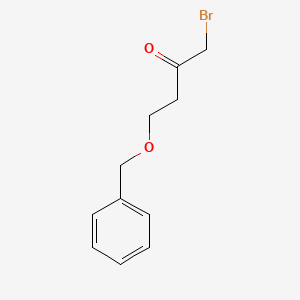
![hexahydro-1H-cyclopenta[c]furan-5-amine](/img/structure/B1447600.png)
![(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-7-yl)methanamine](/img/structure/B1447601.png)
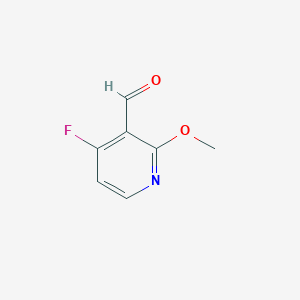
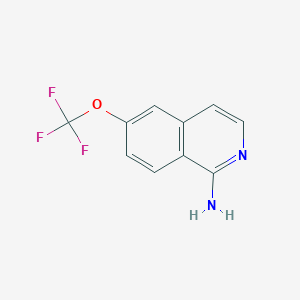
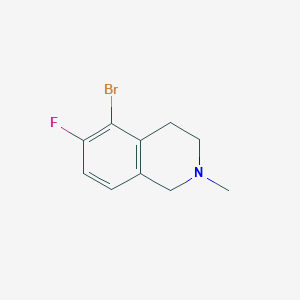
![Methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B1447608.png)
